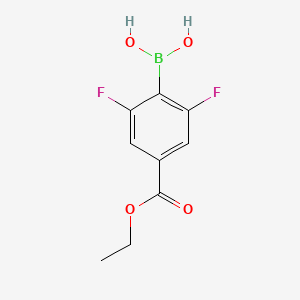
5-Ethyl-2-fluorophenylboronic acid pinacol ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Ethyl-2-fluorophenylboronic acid pinacol ester is an organoboron compound with the molecular formula C14H20BFO2. It is a pinacol ester derivative of 5-ethyl-2-fluorophenylboronic acid, commonly used in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura reaction.
Synthetic Routes and Reaction Conditions:
Boronic Acid Synthesis: The compound can be synthesized by reacting 5-ethyl-2-fluorophenylboronic acid with pinacol in the presence of a dehydrating agent such as molecular sieves or an acid catalyst.
Industrial Production Methods: On an industrial scale, the synthesis involves large-scale reactions with optimized conditions to ensure high yield and purity. The reaction is typically carried out in a solvent such as dichloromethane or toluene under an inert atmosphere to prevent oxidation.
Types of Reactions:
Suzuki-Miyaura Coupling: This compound is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. It reacts with aryl halides in the presence of a palladium catalyst and a base.
Oxidation and Reduction: While less common, it can undergo oxidation to form the corresponding phenol or reduction to form the corresponding boronic acid.
Common Reagents and Conditions:
Palladium Catalysts: Commonly used catalysts include Pd(PPh3)4 or Pd(dppf)Cl2.
Bases: Common bases include sodium carbonate, potassium phosphate, or cesium fluoride.
Solvents: Common solvents include toluene, tetrahydrofuran (THF), or water.
Major Products Formed:
Biaryls: The major products are biaryls, which are formed by the coupling of the boronic acid pinacol ester with aryl halides.
Phenols: Minor products can include phenols if oxidation occurs.
Applications De Recherche Scientifique
Chemistry: The compound is extensively used in organic synthesis for the construction of complex molecules, particularly in pharmaceuticals and agrochemicals. Biology: It is used in the development of fluorescent probes and sensors for biological research. Medicine: It plays a role in the synthesis of drug candidates and intermediates for various therapeutic applications. Industry: It is used in the production of materials, such as polymers and electronic devices, due to its ability to form stable carbon-carbon bonds.
Mécanisme D'action
The compound exerts its effects primarily through the Suzuki-Miyaura cross-coupling reaction mechanism. The palladium catalyst facilitates the oxidative addition of the aryl halide to the palladium center, followed by transmetalation with the boronic acid pinacol ester, and finally reductive elimination to form the biaryl product.
Molecular Targets and Pathways Involved:
Palladium Catalyst: The palladium catalyst is the key molecular target, facilitating the cross-coupling reaction.
Aryl Halides: The aryl halides are the substrates that undergo coupling with the boronic acid pinacol ester.
Comparaison Avec Des Composés Similaires
2-Formylphenylboronic acid pinacol ester: Used in the detection of hydrogen peroxide and metal ions in living cells.
Phenylboronic acid pinacol ester: Used in various cross-coupling reactions similar to the Suzuki-Miyaura reaction.
Uniqueness: 5-Ethyl-2-fluorophenylboronic acid pinacol ester is unique due to its specific substitution pattern, which influences its reactivity and the types of products it can form. The presence of the fluorine atom can enhance the stability and reactivity of the compound in certain reactions.
Propriétés
IUPAC Name |
2-(5-ethyl-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BFO2/c1-6-10-7-8-12(16)11(9-10)15-17-13(2,3)14(4,5)18-15/h7-9H,6H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFECAFVAMXUETN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)CC)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














